

# A Technical Guide to the Physicochemical Properties of Methyl Melissate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **methyl melissate** (also known as methyl triacontanoate), a long-chain fatty acid methyl ester. The information is compiled for professionals in research and development who require detailed technical data for applications ranging from natural product chemistry to materials science.

## **Physicochemical Data Summary**

**Methyl melissate** is the methyl ester of melissic acid (or triacontanoic acid).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant waxes and atmospheric particulate matter, where it can serve as a biomarker.[3] The following table summarizes its key physicochemical properties.



Property	Value	Source(s)
IUPAC Name	methyl triacontanoate	[4][5]
Synonyms	Methyl melissate, Methyl triacontanoate, Melissic acid methyl ester	[1][2][6]
CAS Number	629-83-4	[1][2][3]
Molecular Formula	C31H62O2	[1][2][4][6]
Molecular Weight	466.82 g/mol	[1][2][3][4]
Appearance	White solid, beige powder, or liquid.[1][7][8][9] Note: Appearance may vary based on purity and temperature.	
Melting Point	70-73 °C (158-163.4 °F)	[6][8]
162-162.5 °F (72.2-72.5 °C)	[7]	
Boiling Point	475.8 °C at 760 mmHg	[6]
Density	0.858 g/cm <sup>3</sup>	[5][6]
Solubility	Water: Insoluble (3.1 x 10 <sup>-7</sup> g/L at 25 °C).[1][5][7]	
Organic Solvents: Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and other non-polar solvents like hexane and chloroform.[2] [5][8]		
Vapor Pressure	3.22 x 10 <sup>-9</sup> mmHg at 25 °C	[6][8]
Flash Point	110 °C	[6]
LogP (Octanol/Water)	11.1 - 15.5	[6][7]
Hydrogen Bond Donor Count	0	[6]



Hydrogen Bond Acceptor	2	[6]
Count		

## **Experimental Protocols & Methodologies**

The characterization and analysis of **methyl melissate** rely on standard and advanced analytical techniques. While specific protocols for this compound are not extensively published, the methodologies for very-long-chain fatty acid methyl esters (VLCMFAMEs) are well-established.

#### 2.1 Synthesis via Fischer Esterification

The creation of **methyl melissate** can be achieved through the direct esterification of its corresponding fatty acid, triacontanoic acid.[3]

- Objective: To synthesize **methyl melissate** from triacontanoic acid and methanol.
- Procedure:
  - Dissolve one mole of triacontanoic acid in an excess of methanol.
  - Add a catalytic amount of a strong acid (e.g., sulfuric acid).
  - Reflux the mixture. The reaction is reversible, so removing water as it forms can drive the reaction forward to improve the yield of the ester.[10]
  - After the reaction reaches equilibrium, neutralize the acid catalyst.
  - Remove the excess methanol via distillation.
  - Purify the resulting methyl melissate using techniques such as column chromatography or recrystallization.

#### 2.2 Isolation and Quantification by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and quantification of volatile and thermally stable compounds like **methyl melissate**.[3]



- Objective: To separate and quantify **methyl melissate** from a sample matrix.
- Methodology:
  - Sample Preparation: If isolated from a natural source, the sample may first require extraction and derivatization to convert the parent fatty acid into its more volatile methyl ester.[3]
  - Injection: Introduce the vaporized sample into the GC system.
  - Separation: Utilize a high-polarity capillary column (e.g., 100% biscyanopropyl polysiloxane stationary phase) to separate components based on chain length and degree of unsaturation.[3] Long, narrow-bore columns (e.g., 100 m x 0.25 mm) are effective.[3]
  - Temperature Program: Employ a temperature gradient. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to ensure the elution of high-boiling-point compounds like **methyl melissate**.[3]
  - Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass
     Spectrometer (MS) for both identification and quantification.[3]

#### 2.3 Structural Elucidation by Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the isolated compound.

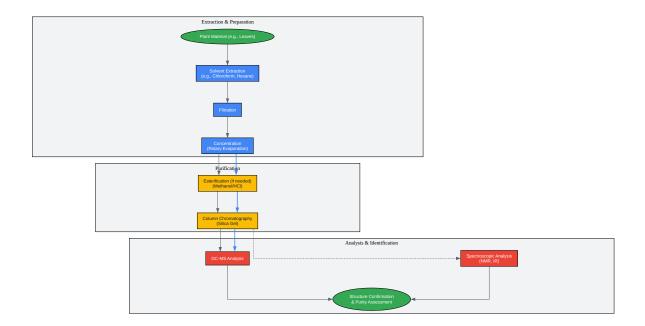
- Mass Spectrometry (MS): The NIST Chemistry WebBook contains mass spectrum data for methyl melissate (as triacontanoic acid, methyl ester).[4] This data is critical for confirming the molecular weight and analyzing fragmentation patterns to verify the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Would be used to identify the different chemical environments of the hydrogen atoms. Key expected signals would include a singlet for the methyl ester protons (-OCH<sub>3</sub>) and overlapping multiplets for the long aliphatic chain protons (-CH<sub>2</sub>- and -CH<sub>3</sub>).[11][12]



- <sup>13</sup>C NMR: Would show distinct signals for the carbonyl carbon of the ester group, the methoxy carbon, and the carbons of the long alkyl chain.[9]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of methyl melissate would be characterized by the absence of a broad O-H stretching band (present in the parent carboxylic acid) and the presence of a strong C=O stretching absorption for the ester group.[12]

## **Visualized Experimental Workflow**

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of **methyl melissate** from a natural source, such as plant epicuticular waxes.



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